4-bromo-N-methylbenzothioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-methylbenzenecarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNS/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIJKYRDEVQOTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90842890 | |
| Record name | 4-Bromo-N-methylbenzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90842890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920510-22-1 | |
| Record name | 4-Bromo-N-methylbenzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90842890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 4 Bromo N Methylbenzothioamide
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-bromo-N-methylbenzothioamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their interconnections.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in a molecule. In this compound, the spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons.
The 1,4-disubstituted aromatic ring gives rise to a characteristic splitting pattern. The protons ortho to the thiocarbonyl group (H-2, H-6) and those ortho to the bromine atom (H-3, H-5) are chemically non-equivalent and are expected to appear as two distinct doublets. The electron-withdrawing nature of both the bromine and the thioamide group influences their chemical shifts. The N-methyl group is anticipated to appear as a singlet or a doublet due to coupling with the N-H proton, which can sometimes be broadened or exchangeable depending on the solvent and concentration.
Interactive Table 3.1.1: Expected ¹H NMR Spectral Data for this compound
Note: Data is predicted based on spectroscopic principles and analysis of similar structures like 4-bromo-N-methylbenzamide. The exact chemical shifts (δ) may vary based on solvent and experimental conditions.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H (H-2, H-6) | 7.5 - 7.8 | Doublet | ~8.5 |
| Aromatic H (H-3, H-5) | 7.6 - 7.9 | Doublet | ~8.5 |
| N-CH₃ | 2.9 - 3.1 | Singlet / Doublet | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
¹³C NMR spectroscopy maps the carbon framework of a molecule. A key feature in the ¹³C NMR spectrum of this compound is the signal for the thiocarbonyl carbon (C=S). This carbon is significantly deshielded and appears far downfield, typically in the range of 190-210 ppm, which is a distinctive marker for a thioamide group and contrasts with the typical 165-175 ppm range for an amide carbonyl (C=O).
The spectrum will also display signals for the four distinct aromatic carbons. The carbon atom attached to the bromine (C-4) will have its chemical shift influenced by the heavy atom effect, while the other aromatic carbons will appear in the typical 120-145 ppm region. The N-methyl carbon is expected to produce a signal in the aliphatic region, generally around 25-35 ppm.
Interactive Table 3.1.2: Expected ¹³C NMR Spectral Data for this compound
Note: Data is predicted based on established chemical shift ranges for functional groups.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=S (Thiocarbonyl) | 195 - 205 |
| C-1 (ipso-C attached to C=S) | 140 - 145 |
| C-2, C-6 (Aromatic CH) | 128 - 132 |
| C-3, C-5 (Aromatic CH) | 131 - 135 |
| C-4 (ipso-C attached to Br) | 125 - 130 |
| N-CH₃ | 28 - 35 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Studies
While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecule's connectivity. wikipedia.orgslideshare.net
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals of the adjacent aromatic protons (H-2/H-6 and H-3/H-5), confirming their positions on the benzene (B151609) ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). wikipedia.orgscribd.com It would definitively link the aromatic proton signals to their corresponding carbon signals and the N-methyl proton signal to the N-methyl carbon signal, simplifying the assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over two to four bonds. sdsu.eduscribd.com Key expected correlations for this compound would include:
The N-methyl protons to the thiocarbonyl carbon (C=S).
The N-methyl protons to the ipso-aromatic carbon (C-1).
The aromatic protons (H-2, H-6) to the thiocarbonyl carbon (C=S) and to other carbons in the aromatic ring (C-4).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational information. harvard.edu A NOESY spectrum could reveal through-space correlations between the N-methyl protons and the ortho-aromatic protons (H-2, H-6), which would help to understand the rotational conformation around the Ar-C(S) and C-N bonds.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. whitman.edu
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₈H₈BrNS), the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern for the molecular ion, showing two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺). HRMS can confirm the elemental composition by matching the experimental mass to the calculated theoretical mass to within a few parts per million (ppm).
Interactive Table 3.2.1: Predicted HRMS Data for this compound
| Molecular Formula | Ion | Calculated Exact Mass |
| C₈H₈⁷⁹BrNS | [M]⁺ | 228.9690 |
| C₈H₈⁸¹BrNS | [M+2]⁺ | 230.9670 |
| C₈H₉⁷⁹BrNS | [M+H]⁺ | 229.9768 |
| C₈H₉⁸¹BrNS | [M+H+2]⁺ | 231.9748 |
Ionization Techniques (e.g., ESI, EI, DART) in Mass Spectrometry
The choice of ionization technique influences the type of information obtained from a mass spectrum.
Electron Ionization (EI): EI is a high-energy ("hard") ionization technique that causes extensive fragmentation. uva.nl The resulting fragmentation pattern is reproducible and serves as a molecular fingerprint. For this compound, common fragmentation pathways would likely involve:
Alpha-cleavage, such as the loss of the N-methyl group.
Cleavage of the C-N bond.
Formation of the stable bromothiobenzoyl cation ([BrC₆H₄CS]⁺).
Loss of the bromine atom ([M-Br]⁺).
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal fragmentation. It is particularly useful for confirming the molecular weight of the compound. uva.nl
Direct Analysis in Real Time (DART): DART is another soft ionization method that allows for the rapid analysis of samples with minimal preparation, usually yielding the [M+H]⁺ ion and confirming the molecular weight.
The combination of these spectroscopic techniques provides a rigorous and unambiguous structural elucidation of this compound, confirming its atomic composition, connectivity, and detailed molecular architecture.
Vibrational Spectroscopy
While specific experimental IR spectra for this compound are not widely available in the cited literature, the expected absorption bands can be predicted based on the characteristic frequencies of its constituent functional groups. The IR spectrum is dominated by vibrations of the thioamide group and the substituted benzene ring.
The thioamide group (-C(S)NH-) gives rise to several characteristic bands. The C=S stretching vibration is one of the most important, though it can be highly coupled with other vibrations. It is typically expected to appear in the 850-600 cm⁻¹ region. The N-H stretching vibration for a secondary thioamide would be observed as a sharp band around 3400-3200 cm⁻¹. The C-N stretching vibration, often coupled with N-H bending, contributes to bands in the 1550-1450 cm⁻¹ range. The presence of the N-methyl group would introduce C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations near 1450 cm⁻¹.
The 4-bromophenyl group also presents distinct vibrational modes. The aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring (1,4- or para-substitution) influences the C-H out-of-plane bending vibrations, which are expected in the 850-800 cm⁻¹ range. Finally, the C-Br stretching vibration is anticipated to produce a strong absorption in the far-infrared region, typically between 600 and 500 cm⁻¹.
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to vibrations of non-polar bonds and symmetric molecular motions. For this compound, the C=S stretching vibration, which may be weak or complex in the IR spectrum, often gives a strong and more easily identifiable band in the Raman spectrum.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography offers definitive proof of a molecule's structure by mapping the electron density of a single crystal, revealing precise atomic positions and bonding parameters. While crystallographic data for this compound is not available, the structure of its close analog, 4-bromobenzothioamide (which lacks the N-methyl group), provides significant insight into the expected solid-state conformation. nih.gov
A single-crystal X-ray diffraction study of 4-bromobenzothioamide revealed that it crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The asymmetric unit contains two independent molecules. The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₇H₆BrNS |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 19.6325 (11) |
| b (Å) | 10.6101 (6) |
| c (Å) | 7.8859 (5) |
| β (°) | 100.078 (1) |
| Volume (ų) | 1617.31 (16) |
| Z | 8 |
| Data obtained for the structural analog, 4-bromobenzothioamide. nih.gov |
The analysis of the molecular geometry shows a notable feature: the thioamide fragment is not coplanar with the aromatic ring. In the two independent molecules found in the asymmetric unit, the dihedral angles between the plane of the aromatic ring and the thioamide group are 23.6 (4)° and 20.5 (3)°. nih.gov This twisting is a common feature in such structures. The introduction of a methyl group on the nitrogen in this compound would likely influence this dihedral angle due to steric effects.
The crystal packing of 4-bromobenzothioamide is primarily stabilized by intermolecular hydrogen bonding. nih.gov The key interaction is an N—H⋯S hydrogen bond formed between the amine group of one molecule and the sulfur atom of a neighboring molecule. nih.gov This type of interaction is a hallmark of primary and secondary thioamides in the solid state and is crucial in directing the supramolecular assembly.
Chemical Reactivity and Mechanistic Studies of 4 Bromo N Methylbenzothioamide
Reactions Involving the Bromine Substituent
The bromine atom on the phenyl ring of 4-bromo-N-methylbenzothioamide is a key site for carbon-carbon and carbon-heteroatom bond formation.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules. For this compound, these reactions would involve the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent (in the case of Suzuki-Miyaura) or reaction with an alkene or alkyne (for Heck and Sonogashira reactions, respectively), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.
| Reaction | Coupling Partner | Potential Product | Catalyst System (Hypothetical) |
| Suzuki-Miyaura | Arylboronic acid | 4-Aryl-N-methylbenzothioamide | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |
| Heck | Alkene (e.g., styrene) | 4-Styryl-N-methylbenzothioamide | Pd(OAc)₂, Ligand (e.g., PPh₃), Base |
| Sonogashira | Terminal alkyne | 4-Alkynyl-N-methylbenzothioamide | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) on aryl halides is typically facilitated by the presence of strong electron-withdrawing groups in the ortho or para positions to the leaving group. The thioamide group is generally considered to be a moderately electron-withdrawing group. However, without additional activation, SNAr reactions on this compound are expected to be challenging under standard conditions. The reaction would proceed via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. No published studies detailing the successful nucleophilic aromatic substitution on this compound could be identified.
Lithiation and Grignard Reactions at the Bromine Site
The bromine atom of this compound could potentially undergo metal-halogen exchange to form organometallic reagents.
Lithiation: Reaction with a strong organolithium reagent, such as n-butyllithium, at low temperatures could lead to the formation of 4-lithio-N-methylbenzothioamide. This highly reactive intermediate could then be quenched with various electrophiles to introduce a range of functional groups at the 4-position.
Grignard Reaction: The formation of a Grignard reagent, 4-(magnesiobromo)-N-methylbenzothioamide, would involve the reaction of this compound with magnesium metal. This organomagnesium compound would serve as a potent nucleophile in reactions with electrophiles like aldehydes, ketones, and esters.
Crucially, there is no specific experimental data in the peer-reviewed literature that describes the successful formation and subsequent reactions of the lithiated or Grignard derivatives of this compound.
Transformations of the Thioamide Functionality
The thioamide group offers another avenue for chemical modification, distinct from the reactivity of the bromine substituent.
Desulfurization Reactions to Amides
Thioamides can be converted to their corresponding amides through desulfurization reactions. This transformation typically involves treatment with reagents that have a high affinity for sulfur, such as various oxidizing agents (e.g., hydrogen peroxide, m-CPBA) or metal-based reagents. In the case of this compound, this reaction would yield 4-bromo-N-methylbenzamide. However, specific protocols for the desulfurization of this compound have not been reported.
Addition Reactions at the Thiocarbonyl Group
The thiocarbonyl group (C=S) in this compound is electrophilic at the carbon atom and can undergo addition reactions with nucleophiles. For instance, organometallic reagents could add to the thiocarbonyl carbon, and after a workup, could potentially lead to the formation of amines. The sulfur atom of the thioamide can also act as a nucleophile, for example, in alkylation reactions with alkyl halides to form thioimidate salts. As with the other potential reactions of this compound, there is a notable absence of specific research detailing these transformations for this compound.
Cycloaddition Reactions Involving the C=S Bond
The carbon-sulfur double bond in this compound can participate in cycloaddition reactions, acting as a dipolarophile. These reactions are valuable for the synthesis of five-membered heterocyclic rings. The reactivity of the C=S bond in thioamides is influenced by the electronic nature of the substituents on the aromatic ring and the nitrogen atom.
One of the most common types of cycloaddition reactions involving thioamides is the [3+2] cycloaddition with 1,3-dipoles such as nitrile imines, diazoalkanes, and azides. These reactions lead to the formation of various sulfur and nitrogen-containing heterocycles.
With Nitrile Imines: The reaction of thioamides with nitrile imines, typically generated in situ from hydrazonoyl halides, is a well-established method for the synthesis of 1,3,4-thiadiazoline derivatives. While direct studies on this compound are not extensively documented, research on related thiocarbonyl compounds suggests that the reaction proceeds in a regioselective manner. The regioselectivity is governed by the frontier molecular orbital (FMO) coefficients of the reactants. Generally, the reaction involves the nucleophilic attack of the carbon atom of the nitrile imine on the sulfur atom of the thioamide, and the nucleophilic attack of the nitrogen atom of the nitrile imine on the carbon atom of the C=S bond.
With Diazoalkanes: Thioamides can also undergo [3+2] cycloaddition with diazoalkanes to yield 1,3,4-thiadiazolines. These initial cycloadducts can be unstable and may undergo subsequent reactions such as the elimination of nitrogen to form thiiranes or further rearrangement. The reaction of α,β-unsaturated thioamides with diazo compounds has been shown to occur at the C=C double bond, suggesting that the electronic environment of the thioamide plays a crucial role in directing the site of cycloaddition organic-chemistry.org.
With Azides: The reaction between thioamides and organic azides can lead to the formation of amides, proceeding through a thiatriazoline intermediate. Mechanistic studies on the reaction of thio acids with azides have shown that the pathway is dependent on the electronic properties of the azide chemrxiv.org. Electron-rich azides tend to react via an anion-accelerated [3+2] cycloaddition, while electron-poor azides may proceed through a linear adduct that subsequently cyclizes chemrxiv.org.
A summary of expected cycloaddition products is presented in the table below.
| 1,3-Dipole | Expected Heterocyclic Product |
| Nitrile Imine | 1,3,4-Thiadiazoline derivative |
| Diazoalkane | 1,3,4-Thiadiazoline derivative |
| Organic Azide | Thiatriazoline derivative (intermediate) |
Reactions Involving the N-Methyl Group
The presence of the N-methyl group in this compound allows for further functionalization at the nitrogen atom.
Alkylation: The nitrogen atom of a secondary thioamide like this compound can be alkylated, although it is generally less nucleophilic than the sulfur atom. Alkylation of amides typically requires strong bases to deprotonate the nitrogen, forming an amide anion which then acts as a nucleophile. Common conditions for N-alkylation of amides include the use of sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. Microwave-assisted solvent-free N-alkylation of amides under phase-transfer catalytic conditions has also been reported as a rapid and efficient method cabidigitallibrary.org.
Acylation: N-acylation of thioamides can be achieved to form N-acylthioamides. Similar to alkylation, this transformation often requires the deprotonation of the nitrogen atom. Alternatively, various coupling reagents can be employed to facilitate the acylation. N-acylbenzotriazoles have been shown to be effective reagents for the N-acylation of sulfonamides and could potentially be applied to thioamides researchgate.net. The acylation of amides can also be carried out using acyl chlorides in the presence of a non-nucleophilic base like triethylamine or pyridine rsc.org.
Should the nitrogen of this compound be acylated to form an N-acyl derivative, a subsequent deprotection step might be necessary in a synthetic sequence. The removal of an N-acyl group from an amide or thioamide can be challenging due to the stability of the amide bond.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.
Kinetic studies provide valuable insights into the rate-determining steps and the factors influencing the reaction rates. While specific kinetic data for this compound are scarce, studies on related thiobenzamides offer a basis for understanding its reactivity.
For instance, the kinetics of the reaction between thiobenzamide and copper(II) ions in aqueous perchloric acid have been investigated. The reaction was found to follow a rate equation that is dependent on the concentrations of both the thioamide and the copper(II) ions, as well as the hydronium ion concentration. The proposed mechanism involves the rate-determining decomposition of a 1:1 thioamide-copper(II) complex and its deprotonated form. Such studies highlight the role of metal ions in promoting reactions of thioamides and suggest that the reaction rates can be significantly influenced by pH and the nature of the N-substituents.
The isolation and characterization of reaction intermediates can provide direct evidence for a proposed reaction mechanism. In many reactions of thioamides, the intermediates are transient and difficult to isolate.
In the context of cycloaddition reactions, the initial cycloadducts, such as 1,3,4-thiadiazolines from the reaction with diazoalkanes, are sometimes stable enough to be isolated and characterized before they undergo further transformations organic-chemistry.org.
In the reaction of thio acids with azides, thiatriazoline intermediates have been proposed. While these are generally unstable, computational studies and trapping experiments can provide evidence for their existence chemrxiv.org. Mechanistic studies on the formation of thioamides from nitroalkanes have also pointed towards the intermediacy of a reactive thioacyl species, which could be trapped with suitable reagents. The use of advanced spectroscopic techniques and computational modeling can aid in the detection and characterization of such fleeting intermediates.
Computational and Theoretical Chemistry Studies on 4 Bromo N Methylbenzothioamide
Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) Calculations of Optimized Geometries
Computational studies employing Density Functional Theory (DFT) are instrumental in determining the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state, known as the optimized geometry. For derivatives of benzothioamide, these calculations are typically performed using specific basis sets, such as B3LYP/6-311++G(d,p), to provide a detailed understanding of bond lengths, bond angles, and dihedral angles.
Analysis of similar brominated aromatic compounds through DFT has revealed expected trends in molecular geometry. For instance, the carbon-carbon bond lengths within the benzene (B151609) ring are generally found to be in the range of 1.38 to 1.40 Å, consistent with aromatic character. The bond angle of the C-C-C linkage in the phenyl ring is typically around 120°, characteristic of a hexagonal structure.
In the context of substituted benzamides, the orientation of the amide group relative to the phenyl ring is a key geometric parameter. This is often described by the dihedral angle between the plane of the benzene ring and the plane of the amide group. This angle is influenced by the nature and position of substituents on the ring. For example, in 4-bromo-N-(2-nitrophenyl)benzamide, the dihedral angles between the benzene rings are 16.78 (15)° and 18.87 (14)°. While specific optimized geometry parameters for 4-bromo-N-methylbenzothioamide are not available in the provided search results, the principles of DFT suggest that the bromine and N-methylbenzothioamide substituents would influence the electronic distribution and, consequently, the final geometry.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)
Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity and lower stability. ucsb.edu
For analogous compounds, FMO analysis has provided significant insights. For instance, in a study of a different brominated compound, the HOMO was found to be localized on the five-membered heterocyclic ring, while the LUMO was distributed over the fused benzene rings. This distribution is critical in understanding the sites of electrophilic and nucleophilic attack.
The HOMO-LUMO energy gap is a key parameter derived from these calculations. For 4-bromo-3-(methoxymethoxy) benzoic acid, the calculated HOMO-LUMO energy gap is 4.46 eV. researchgate.net This value provides a quantitative measure of the molecule's reactivity. While direct FMO data for this compound is not present in the search results, it is expected that the presence of the electron-withdrawing bromine atom and the thioamide group would significantly influence the energies of the frontier orbitals and the magnitude of the energy gap.
Interactive Data Table: Frontier Molecular Orbital Energies of a Related Compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.50 |
| LUMO | -2.04 |
| HOMO-LUMO Gap | 4.46 |
| Data for 4-bromo-3-(methoxymethoxy) benzoic acid |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential on the molecular surface. Electron-rich areas, characterized by negative potential (typically colored red), are susceptible to electrophilic attack, while electron-deficient regions with positive potential (colored blue) are prone to nucleophilic attack.
In studies of similar aromatic compounds, MEP analysis has effectively identified reactive sites. For example, in 4-bromo-3-(methoxymethoxy) benzoic acid, the MEP surface shows a negative potential region around the carboxylic oxygen atoms, indicating these as likely sites for electrophilic interaction. Conversely, the hydrogen atoms of the phenyl ring exhibit a positive potential, suggesting their susceptibility to nucleophilic attack.
For this compound, it can be hypothesized that the sulfur atom of the thioamide group and the bromine atom would exhibit negative electrostatic potential due to the high electronegativity of these atoms, making them potential sites for electrophilic attack. The hydrogen atoms of the N-methyl group and the aromatic ring would likely show positive potential, marking them as potential sites for nucleophilic attack.
Reactivity Descriptors and Chemical Potential
Electrophilicity, Nucleophilicity, and Hardness Indices
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).
Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.
Chemical Potential (μ) : Related to the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration. A larger HOMO-LUMO gap corresponds to a harder molecule. ucsb.edu
Global Softness (S) : The reciprocal of hardness, indicating how easily a molecule can undergo electronic changes. Soft molecules are more reactive than hard molecules. ucsb.edu
Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons from the environment.
These parameters are calculated using the following equations, where I is the ionization potential and A is the electron affinity, which can be approximated by the negative of the HOMO and LUMO energies, respectively (I ≈ -EHOMO, A ≈ -ELUMO):
χ = (I + A) / 2
μ = - (I + A) / 2
η = (I - A) / 2
S = 1 / (2η)
ω = μ² / (2η)
For the related compound 4-bromo-3-(methoxymethoxy) benzoic acid, these reactivity descriptors have been calculated, providing insights into its chemical behavior.
Interactive Data Table: Reactivity Descriptors of a Related Compound
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.50 |
| Electron Affinity (A) | 2.04 |
| Electronegativity (χ) | 4.27 |
| Chemical Potential (μ) | -4.27 |
| Chemical Hardness (η) | 2.23 |
| Global Softness (S) | 0.224 |
| Electrophilicity Index (ω) | 4.08 |
| Calculated values for 4-bromo-3-(methoxymethoxy) benzoic acid |
Bond Dissociation Energies and Reaction Barriers
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radical species. It is a critical parameter for understanding the thermal stability of a molecule and predicting the course of chemical reactions. Theoretical calculations, often using high-level composite methods like CBS-QB3, CBS-APNO, and G4, or more computationally efficient DFT functionals like M06-2X, can provide accurate BDE values.
Systematic studies of BDEs for various chemical bonds have been conducted. For instance, the BDE for a generic N-O single bond is often quoted as approximately 48 kcal/mol in textbooks. However, computational studies on a series of N,N,O-trisubstituted hydroxylamines have shown that the actual N-O BDEs can be 5-15 kcal/mol higher. For example, the calculated BDE for hydroxylamine (B1172632) is around 61.35 kcal/mol using the M06-2X functional.
Reaction barriers, or activation energies, represent the energy required to reach the transition state of a chemical reaction. These are also calculable using computational methods and are essential for understanding reaction kinetics. While specific BDEs and reaction barriers for this compound are not available in the provided search results, theoretical methods provide a powerful avenue for investigating the stability of its various bonds (e.g., C-Br, C-S, C-N) and the energetics of its potential reactions.
Conformational Analysis and Tautomerism
The thioamide group (-C(S)NH-) is a key functional group whose properties are analogous to the more common amide bond. A central feature of the thioamide bond is the significant energy barrier to rotation around the carbon-nitrogen (C-N) bond. This restricted rotation arises from the delocalization of the nitrogen lone pair of electrons into the π* orbital of the C=S bond, imparting partial double-bond character to the C-N bond.
This resonance stabilization is more pronounced in thioamides than in their amide counterparts, leading to higher rotational barriers. chemrxiv.org Computational studies, typically using Density Functional Theory (DFT), can quantify this barrier by calculating the energy difference between the stable, planar ground state and the transition state where the N-methyl group is perpendicular to the thioamide plane. nih.govmdpi.com For secondary thioamides, this barrier is typically in the range of 20-25 kcal/mol, significantly higher than the ~15-20 kcal/mol observed for amides. libretexts.org
| Bond Type | Typical Rotational Barrier (kcal/mol) | Reason for Barrier |
|---|---|---|
| Amide (C-N) | 15 - 20 | Partial double bond character from nN → πC=O resonance |
| Thioamide (C-N) | 20 - 25 | Enhanced nN → πC=S resonance stabilization |
A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule by systematically changing specific geometric parameters, such as dihedral angles, and calculating the energy at each step while optimizing the remaining geometry. oxfordreference.comrsc.org For this compound, PES scans would primarily investigate rotation around two key bonds:
The C(aryl)–C(S) bond : This determines the orientation of the 4-bromophenyl ring relative to the thioamide plane.
The C(S)–N bond : This corresponds to the high-energy rotational barrier discussed previously.
The scan of the C(aryl)–C(S) dihedral angle would reveal the most stable orientation of the phenyl ring. Studies on similar molecules, such as N-(4'-methoxyphenyl)-3-bromothiobenzamide, indicate that the lowest energy conformation is typically non-planar, with the aromatic ring twisted out of the thioamide plane by 20-30 degrees to minimize steric hindrance. nih.govresearchgate.net A fully planar conformation is often destabilized by several kcal/mol. nih.gov The PES scan helps identify the global energy minimum (the most stable conformer) and local minima (other stable conformers), as well as the transition states that connect them. mdpi.comnih.gov
Intermolecular Interactions and Supramolecular Chemistry
In the solid state, molecules of this compound arrange into a crystal lattice stabilized by a network of non-covalent interactions. Computational methods are indispensable for dissecting and quantifying these interactions.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. iucr.orgnih.gov The surface is generated around a molecule, and properties such as the normalized contact distance (dnorm) are mapped onto it. The dnorm map highlights regions of intermolecular contact:
Red spots: Indicate contacts shorter than the sum of van der Waals radii, representing strong interactions like hydrogen bonds or halogen bonds.
White areas: Represent contacts approximately equal to the van der Waals radii.
Blue areas: Indicate contacts longer than the van der Waals radii, showing regions with no significant interactions.
| Contact Type | Estimated Contribution (%) | Interaction Description |
|---|---|---|
| H···H | ~40 - 50% | General van der Waals contacts, typically the largest contributor. iucr.org |
| C···H / H···C | ~15 - 25% | Represents π-stacking (C···C) and C-H···π interactions. |
| S···H / H···S | ~10 - 15% | Primarily indicates N-H···S hydrogen bonds and weaker C-H···S contacts. |
| Br···H / H···Br | ~5 - 10% | Weak hydrogen bonding and van der Waals contacts. |
| Br···S / S···Br | ~1 - 5% | Potential halogen bonding interactions. |
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density (ρ(r)) to characterize chemical bonding and intermolecular interactions. acs.orgacs.org This method identifies critical points in the electron density topology, particularly Bond Critical Points (BCPs), which exist along the path of interaction between two atoms. nih.gov The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction.
Electron Density (ρ): The magnitude of ρ at a BCP correlates with the strength of the interaction.
Laplacian of Electron Density (∇²ρ): The sign of the Laplacian distinguishes between different types of interactions. A positive ∇²ρ is characteristic of closed-shell interactions (e.g., hydrogen bonds, halogen bonds, van der Waals forces), while a negative value indicates shared-shell (covalent) interactions.
For this compound, QTAIM analysis would be applied to the intermolecular contacts identified by Hirshfeld analysis to confirm their nature and quantify their strength. acs.orgacs.org For example, a BCP found between the amide hydrogen and the sulfur of a neighboring molecule would confirm the N–H···S hydrogen bond.
| Interaction Type | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) |
|---|---|---|
| Strong Hydrogen Bond | > 0.020 | Positive |
| Weak Hydrogen Bond | 0.002 - 0.020 | Positive |
| Halogen Bond | 0.005 - 0.015 | Positive |
| van der Waals | < 0.002 | Positive |
Energy framework analysis is a computational approach that provides quantitative insight into the energetic landscape of a crystal lattice. This method involves calculating the interaction energies between a central molecule and its nearest neighbors. These energies are then partitioned into their fundamental components: electrostatic, polarization, dispersion, and repulsion.
| Energy Component | Description | Likely Contribution in this compound |
|---|---|---|
| Electrostatic | Arises from the interaction of permanent multipoles (charge, dipole, etc.). | Significant due to the polar N-H, C=S, and C-Br bonds. |
| Polarization | Induction energy from the distortion of electron clouds. | Moderate contribution. |
| Dispersion | Attractive force from instantaneous fluctuations in electron density (van der Waals). | Major contribution due to the presence of the bromophenyl ring and sulfur atom. |
| Repulsion | Pauli repulsion at short distances preventing molecular collapse. | Balances the attractive forces to define intermolecular distances. |
Spectroscopic Property Prediction
Computational chemistry provides powerful tools for predicting the spectroscopic characteristics of molecules, offering insights that complement experimental data. For this compound, Density Functional Theory (DFT) is the most common and reliable method for these predictions.
The prediction of NMR chemical shifts is a cornerstone of computational spectroscopy, aiding in the structural elucidation of molecules. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within the framework of DFT, is the standard for calculating isotropic magnetic shielding tensors, which are then converted to chemical shifts.
The process begins with the optimization of the molecular geometry of this compound, typically using a functional such as B3LYP with a basis set like 6-311++G(d,p). Following this, the NMR shielding constants are calculated at the same or a higher level of theory. These absolute shielding values (σ) are then converted to chemical shifts (δ) relative to a reference compound, most commonly tetramethylsilane (B1202638) (TMS), using the equation:
δ_sample = σ_TMS - σ_sample
For accurate predictions, it is often necessary to perform these calculations in a simulated solvent environment, which can be achieved using continuum models like the Polarizable Continuum Model (PCM).
While specific calculated data for this compound is not published, the following table illustrates the typical format for presenting and comparing theoretical and experimental NMR data, using the analogous molecule 4-bromo-3-methylbenzonitrile (B1271910) as an example.
Interactive Data Table: Comparison of Theoretical and Experimental 13C and 1H NMR Chemical Shifts for an Analogous Compound (4-bromo-3-methylbenzonitrile)
| Atom | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | 139.1 | 138.7 |
| C2 | 136.2 | 135.8 |
| C3 | 133.5 | 133.1 |
| C4 | 123.9 | 123.5 |
| C5 | 118.7 | 118.3 |
| C6 | 112.4 | 112.0 |
| C7 (CN) | 117.5 | 117.1 |
| C8 (CH3) | 20.1 | 19.7 |
| H9 | 7.8 | 7.6 |
| H10 | 7.5 | 7.3 |
| H11 | 7.9 | 7.7 |
| H12 (CH3) | 2.5 | 2.4 |
Note: The data in this table is for the analogous compound 4-bromo-3-methylbenzonitrile and serves as an illustration of the methodology.
Theoretical calculations of vibrational frequencies are instrumental in the assignment of bands observed in experimental Infrared (IR) and Raman spectra. These calculations are typically performed using DFT, with the B3LYP functional and a 6-311++G(d,p) basis set being a common choice for providing a good balance between accuracy and computational cost. nih.gov
The calculation provides a set of harmonic vibrational frequencies. However, these calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. To account for these discrepancies, the calculated frequencies are typically scaled by an empirical scaling factor (e.g., around 0.96 for B3LYP/6-311++G(d,p)). nih.gov
A crucial aspect of theoretical vibrational analysis is the Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. This allows for a precise and unambiguous assignment of the calculated vibrational modes.
The following interactive table provides an example of a theoretical vibrational analysis for the analogous molecule 4-bromo-3-methylbenzonitrile, demonstrating how calculated frequencies and PEDs are used to assign spectral bands.
Interactive Data Table: Theoretical Vibrational Frequencies and Assignments for an Analogous Compound (4-bromo-3-methylbenzonitrile)
| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment (PED %) |
| ν1 | 3105 | 2981 | 5.2 | 10.5 | ν(C-H) aromatic (98) |
| ν2 | 3088 | 2964 | 6.8 | 12.1 | ν(C-H) aromatic (97) |
| ν3 | 2245 | 2155 | 25.4 | 45.3 | ν(C≡N) (85) |
| ν4 | 1580 | 1517 | 15.1 | 30.2 | ν(C=C) aromatic (70) |
| ν5 | 1475 | 1416 | 10.3 | 22.8 | δ(C-H) methyl (65) |
| ν6 | 1030 | 989 | 45.7 | 8.9 | ν(C-Br) (55) + β(C-C-C) |
| ν7 | 890 | 854 | 78.2 | 5.1 | γ(C-H) out-of-plane (80) |
| ν8 | 470 | 451 | 12.5 | 55.6 | τ(C-C-C-C) (60) |
Note: The data in this table is for the analogous compound 4-bromo-3-methylbenzonitrile and is intended to illustrate the methodology. ν: stretching; δ: in-plane bending; γ: out-of-plane bending; β: bending; τ: torsion. semanticscholar.org
Applications of 4 Bromo N Methylbenzothioamide in Advanced Organic Synthesis
Precursor for Heterocyclic Compound Synthesis
Thioamides are well-established precursors for a variety of heterocyclic compounds due to the reactivity of the thio-carbonyl group. However, specific methodologies detailing the use of 4-bromo-N-methylbenzothioamide for the synthesis of the heterocycles mentioned below are not available.
Formation of Thiazole (B1198619) and Related Sulfur-Containing Heterocycles
No specific literature was found detailing the reaction of this compound to form thiazole or related sulfur-containing heterocycles. The Hantzsch thiazole synthesis, a common method for thiazole formation, typically involves the reaction of a thioamide with an α-haloketone. While theoretically possible, the specific reaction conditions, yields, and substrate scope for this compound in this context have not been reported.
Synthesis of Benzo[c]thiophenone Derivatives
There is no available research describing the use of this compound as a direct precursor for the synthesis of benzo[c]thiophenone derivatives. The construction of the benzo[c]thiophenone core typically involves different synthetic strategies and starting materials.
Utilization in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions are efficient synthetic strategies for the construction of complex molecules from simple starting materials in a single operation. While thioamides can participate in such reactions, there are no specific reports of this compound being utilized in cascade or multicomponent reactions to generate heterocyclic scaffolds.
Building Block for Complex Molecular Architectures
The presence of a bromo-substituent on the aromatic ring and the N-methylbenzothioamide functionality suggests potential for this compound to act as a building block in the synthesis of more complex molecules through cross-coupling reactions or other functional group transformations. However, specific examples are not documented.
Preparation of Functionalized Polyaromatic Systems
No published research articles describe the use of this compound in the preparation of functionalized polyaromatic systems. In theory, the bromo-substituent could be utilized in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to build larger aromatic systems, but no such applications have been reported for this specific compound.
Incorporation into Macrocyclic Structures
There is no information available on the incorporation of this compound into macrocyclic structures. The synthesis of macrocycles often requires bifunctional molecules that can undergo intramolecular cyclization or participate in intermolecular reactions to form large rings. The specific utility of this compound for this purpose has not been explored in the available literature.
Research Findings on this compound Remain Elusive
Despite a comprehensive search of available scientific literature and chemical databases, specific research detailing the applications of this compound in advanced organic synthesis, including catalyst development and green chemistry approaches, could not be located.
Extensive searches were conducted to gather information on the synthesis, properties, and applications of this compound, as outlined in the requested article structure. However, these searches did not yield any scholarly articles, patents, or database entries that specifically focus on this particular chemical compound.
Information is available for structurally related compounds, such as various bromo-N-methylbenzamide derivatives, which contain an amide group (a carbon double-bonded to an oxygen atom) instead of a thioamide group (a carbon double-bonded to a sulfur atom). This distinction is significant, as the presence of sulfur in the thioamide functional group imparts unique chemical properties and reactivity compared to its amide analogue.
The absence of specific data for this compound prevents a detailed discussion on its role in:
Development of Novel Synthetic Methodologies:No published methods for the synthesis of this compound or its use in developing new synthetic routes were found.
Green Chemistry Approaches in this compound Synthesis:No literature exists describing environmentally benign or sustainable methods for the synthesis of this specific thioamide.
Consequently, the creation of an article that strictly adheres to the provided outline and focuses solely on this compound is not possible at this time due to the lack of available research. Further investigation into this compound would be necessary to generate the specific data required for such an article.
Future Research Directions and Perspectives
Exploration of Undiscovered Reactivity Patterns
Thioamides are known to be more reactive than their corresponding amides, with the thiocarbonyl group being susceptible to both electrophilic and nucleophilic attack. nih.govnih.gov Future studies on 4-bromo-N-methylbenzothioamide could uncover novel transformations.
Metal-Catalyzed Cross-Coupling Reactions: The presence of a bromine atom on the aromatic ring makes it a prime candidate for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). While the synthesis of related benzamides via Suzuki coupling has been demonstrated, exploring these reactions on the thioamide derivative could lead to a diverse library of functionalized compounds. Research could focus on catalyst systems that are tolerant of the thioamide group, which can sometimes act as a catalyst poison.
Desulfurization Chemistry: Selective desulfurization of thioamides can yield amines, a reaction that typically requires potent reagents or high-pressure conditions. researchgate.net Research into milder, more selective desulfurization methods for this compound would be valuable, potentially leading to new routes for synthesizing substituted N-methylbenzylamines.
Thioamide as a Directing Group: The sulfur atom's ability to coordinate with metal centers could be exploited for C-H activation reactions at positions ortho to the thioamide group. This would enable late-stage functionalization of the aromatic ring, a highly sought-after strategy in drug discovery.
Cyclization Reactions: The thioamide moiety can participate in various cyclization reactions to form heterocyclic structures, such as thiazoles and thiadiazoles, which are common motifs in pharmacologically active molecules.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages in terms of safety, scalability, and efficiency, particularly for reactions involving reactive intermediates or hazardous reagents. The synthesis of thioamides, which can involve reagents like Lawesson's reagent or hydrogen sulfide, is well-suited for flow chemistry platforms. rsc.org
Future work could involve developing a continuous-flow process for the synthesis of this compound, starting from 4-bromo-N-methylbenzamide. This would allow for safer handling of thionating agents and could be integrated into automated platforms for the rapid synthesis of analog libraries for screening purposes. Data on reaction kinetics and optimization parameters from such studies would be highly valuable.
| Parameter | Potential Advantage in Flow Synthesis |
| Reagent Handling | Safe, contained delivery of thionating agents. |
| Temperature Control | Precise management of reaction exotherms. |
| Reaction Time | Significant reduction from hours to minutes. |
| Scalability | Easy scale-up by extending run time. |
| Purity | Reduced byproduct formation through precise control. |
Advanced Spectroscopic Characterization
While standard techniques like NMR and IR are routine, advanced spectroscopic methods could provide deeper insights into the structure and behavior of this compound.
Solid-State NMR (ssNMR): This technique can elucidate the molecular packing and intermolecular interactions in the crystalline state. For this compound, ssNMR could reveal details about hydrogen bonding, π-stacking, and potential halogen bonding involving the bromine atom, which are crucial for understanding its material properties.
Vibrational Spectroscopy (IR and Raman): A detailed vibrational analysis, supported by computational calculations, can precisely assign the characteristic frequencies of the thioamide group. researchgate.net The C=S stretching frequency, typically found in the 1120 cm⁻¹ region, is a key diagnostic peak. nih.gov
UV-Visible Spectroscopy: Thioamides exhibit a characteristic UV absorption maximum around 265 nm, distinct from the amide C=O bond which absorbs around 220 nm. nih.gov Studying the electronic transitions of this compound and its derivatives could inform their potential use as spectroscopic probes or in materials science. acs.org
| Spectroscopic Data Comparison: Amide vs. Thioamide | |
| Characteristic Group | Amide (C=O) |
| IR Stretch (cm⁻¹) | ~1660 |
| ¹³C NMR Shift (ppm) | ~170 |
| UV Absorption λₘₐₓ (nm) | ~220 |
Deeper Computational Modeling of Complex Reaction Mechanisms
Density Functional Theory (DFT) and other computational methods are indispensable for understanding reaction mechanisms, predicting reactivity, and interpreting spectroscopic data. nih.govnih.gov
For this compound, computational studies could:
Model Reaction Pathways: Elucidate the mechanisms of potential reactions, such as the Willgerodt-Kindler reaction for its synthesis or subsequent cross-coupling reactions. researchgate.net This can help in optimizing reaction conditions and predicting potential byproducts.
Predict Spectroscopic Properties: Calculate NMR chemical shifts, vibrational frequencies, and electronic transitions to aid in the interpretation of experimental data. researchgate.net
Analyze Non-Covalent Interactions: Map the molecular electrostatic potential surface (MESP) to understand how the molecule interacts with other molecules, solvents, or biological targets. This would be particularly interesting for studying the interplay between the hydrogen-bond-donating N-H (if present in related primary/secondary thioamides), the hydrogen-bond-accepting sulfur atom, and the electrophilic region of the bromine atom (sigma-hole).
Development of Novel Catalytic Systems for Sustainable Synthesis
Modern organic synthesis emphasizes the development of sustainable and environmentally friendly methods. Research in this area for this compound would focus on moving away from stoichiometric and often hazardous thionating agents like Lawesson's reagent.
Catalytic Thionation: Developing catalytic systems that can use elemental sulfur or a safe sulfur source to convert the corresponding amide to the thioamide would be a significant advancement. researchgate.netmdpi.com This could involve transition-metal catalysts or organocatalysts that activate the amide carbonyl for sulfur transfer.
Green Solvents: Exploring the synthesis in environmentally benign solvents, such as deep eutectic solvents (DES), has been shown to be effective for other thioamides and represents a greener alternative to traditional organic solvents. rsc.org
Catalytic Hydrogenation: The development of catalysts for the selective hydrogenation of thioamides to amines that are not poisoned by the sulfur-containing substrate or thiol byproducts is an ongoing challenge and an important area for future research. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
